tert-butyl 3-[(piperidin-4-yl)methyl]azetidine-1-carboxylate hydrochloride
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Overview
Description
tert-butyl 3-[(piperidin-4-yl)methyl]azetidine-1-carboxylate hydrochloride: is a synthetic organic compound with a complex structure, often used in medicinal chemistry and pharmaceutical research. This compound is characterized by its azetidine ring, which is a four-membered nitrogen-containing ring, and a piperidine moiety, which is a six-membered nitrogen-containing ring. The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[(piperidin-4-yl)methyl]azetidine-1-carboxylate hydrochloride typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, a common method involves the reaction of a suitable amine with a halogenated compound under basic conditions to form the azetidine ring.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced through nucleophilic substitution reactions. A common approach is to use a piperidine derivative that reacts with an intermediate compound containing a leaving group.
Attachment of the tert-Butyl Group: The tert-butyl group is often introduced through esterification reactions. This can involve the reaction of tert-butyl alcohol with a carboxylic acid derivative of the azetidine compound.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and automated systems can further streamline the process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: tert-butyl 3-[(piperidin-4-yl)methyl]azetidine-1-carboxylate hydrochloride can undergo oxidation reactions, particularly at the nitrogen atoms in the azetidine and piperidine rings.
Reduction: Reduction reactions can be used to modify the functional groups attached to the azetidine and piperidine rings.
Substitution: Nucleophilic substitution reactions are common, especially involving the piperidine moiety, where various substituents can be introduced.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of N-oxides, while reduction can yield secondary amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 3-[(piperidin-4-yl)methyl]azetidine-1-carboxylate hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a useful probe for investigating enzyme activity and receptor binding.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It can serve as a lead compound for the development of new drugs, particularly those targeting the central nervous system.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable intermediate in various synthetic pathways.
Mechanism of Action
The mechanism of action of tert-butyl 3-[(piperidin-4-yl)methyl]azetidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine and piperidine rings can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The tert-butyl group can influence the compound’s binding affinity and selectivity, enhancing its effectiveness.
Comparison with Similar Compounds
Similar Compounds
tert-butyl 3-[(piperidin-4-yl)methyl]azetidine-1-carboxylate: The non-hydrochloride form of the compound.
tert-butyl 3-[(piperidin-4-yl)methyl]azetidine-1-carboxylate acetate: An acetate salt form.
tert-butyl 3-[(piperidin-4-yl)methyl]azetidine-1-carboxylate sulfate: A sulfate salt form.
Uniqueness
The hydrochloride form of tert-butyl 3-[(piperidin-4-yl)methyl]azetidine-1-carboxylate is unique due to its enhanced solubility and stability compared to other salt forms. This makes it particularly useful in pharmaceutical formulations where these properties are critical.
Properties
CAS No. |
2551120-53-5 |
---|---|
Molecular Formula |
C14H27ClN2O2 |
Molecular Weight |
290.8 |
Purity |
95 |
Origin of Product |
United States |
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